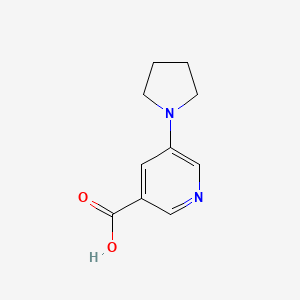

5-(Pyrrolidin-1-yl)nicotinic acid

Description

5-(Pyrrolidin-1-yl)nicotinic acid is a nicotinic acid derivative featuring a pyrrolidine ring (a five-membered secondary amine) attached to the 5-position of the pyridine core. Nicotinic acid derivatives are widely studied for their pharmacological and biochemical applications, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

5-pyrrolidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)8-5-9(7-11-6-8)12-3-1-2-4-12/h5-7H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWSMWOVLUKDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CN=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801259082 | |

| Record name | 5-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107946-76-9 | |

| Record name | 5-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107946-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-yl)nicotinic acid typically involves the reaction of nicotinic acid with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction, where nicotinic acid is treated with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 5-(Pyrrolidin-1-yl)nicotinic acid may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve maximum efficiency. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-yl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: N-oxides of 5-(Pyrrolidin-1-yl)nicotinic acid.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

5-(Pyrrolidin-1-yl)nicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to nicotinic acetylcholine receptors, modulating their activity. This interaction affects various signaling pathways, leading to physiological and pharmacological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Nicotinic Acid Derivatives

Nicotinic acid derivatives are classified based on substituent type (alkyl, aryl, heteroaryl) and position (4-, 5-, or 6-substituted). Key analogs of 5-(Pyrrolidin-1-yl)nicotinic acid include:

5-(Piperidin-1-yl)nicotinic Acid

- Structure : A six-membered piperidine ring replaces pyrrolidine.

- Properties: Molecular weight 206.24 g/mol (C₁₁H₁₄N₂O₂), stable under normal conditions, incompatible with strong oxidizers .

- Safety : Acute toxicity data unavailable; requires precautions against skin/eye contact and inhalation .

5-(Thien-2-yl)nicotinic Acid

- Structure : Thiophene ring at the 5-position.

- Properties: Melting point 261°C, molecular weight 205.23 g/mol (C₁₀H₇NO₂S) .

- Applications : Used in synthesis of heterocyclic pharmaceuticals.

5-Methylnicotinic Acid

- Structure : Methyl group at the 5-position.

- Properties: Molecular formula C₇H₇NO₂ (CAS 3222-49-9), simpler structure with lower steric hindrance .

4-Methyl-5-(1H-Pyrrol-1-yl)nicotinic Acid

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Properties | CAS Number |

|---|---|---|---|---|---|

| 5-(Piperidin-1-yl)nicotinic acid | C₁₁H₁₄N₂O₂ | 206.24 | N/A | Stable, incompatible with oxidizers | 878742-33-7 |

| 5-(Thien-2-yl)nicotinic acid | C₁₀H₇NO₂S | 205.23 | 261 | High thermal stability | 306934-96-3 |

| 5-Methylnicotinic acid | C₇H₇NO₂ | 153.14 | N/A | Low steric bulk | 3222-49-9 |

| 6-(Pyrrolidin-1-yl)nicotinic acid | C₁₀H₁₂N₂O₂ | 192.22 | N/A | Structural isomer of target compound | 78253-61-9 |

Key Differences and Trends

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) alters steric and electronic profiles, affecting binding affinity .

- Substituent Position : 5-substituted analogs generally exhibit higher metabolic stability than 4- or 6-substituted derivatives .

- Aryl vs. Alkyl Substituents : Aryl groups (e.g., thienyl, bromophenyl) enhance rigidity and π-π stacking, whereas alkyl groups improve solubility .

Biological Activity

5-(Pyrrolidin-1-yl)nicotinic acid, a derivative of nicotinic acid, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Synthesis

5-(Pyrrolidin-1-yl)nicotinic acid is characterized by the presence of both a pyridine and a pyrrolidine ring. Its molecular formula is and it can be represented by the canonical SMILES notation: C1CCN(C1)C2=CN=CC(=C2)C(=O)O.

Synthesis Methods:

The compound is typically synthesized through nucleophilic substitution reactions involving nicotinic acid and pyrrolidine. Common solvents for this reaction include dimethylformamide (DMF) or acetonitrile, often under elevated temperatures to facilitate the reaction.

5-(Pyrrolidin-1-yl)nicotinic acid exhibits biological activity primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). By modulating these receptors, the compound influences various signaling pathways that are crucial for neuronal function and could potentially impact conditions such as neurodegeneration and cognitive disorders .

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of 5-(Pyrrolidin-1-yl)nicotinic acid:

- Antimicrobial Activity: Preliminary research indicates that derivatives of nicotinic acid, including 5-(Pyrrolidin-1-yl)nicotinic acid, may enhance immune responses against bacterial infections. For instance, nicotinic acid has been shown to increase the bactericidal activity of neutrophils against Staphylococcus aureus .

- Neuroprotective Effects: The compound's ability to interact with nAChRs suggests potential neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where cholinergic signaling is compromised .

Antimicrobial Studies

A study investigating various derivatives of nicotinic acid demonstrated that certain compounds exhibited significant antimicrobial activity against Gram-positive bacteria. One derivative showed a minimum inhibitory concentration (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis and 7.81 µg/mL against MRSA strains . Although specific data for 5-(Pyrrolidin-1-yl)nicotinic acid was not detailed in this study, it underscores the potential for similar derivatives to exhibit notable antimicrobial properties.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 5-(Pyrrolidin-1-yl)nicotinic acid to various biological targets. These studies suggest that the compound may act as a ligand for nAChRs, which could be pivotal in developing new therapeutic agents for neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of 5-(Pyrrolidin-1-yl)nicotinic acid, it is useful to compare it with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Nicotinic Acid | Pyridine Derivative | Vitamin B3; enhances immune response |

| Pyrrolidine | Simple Nitrogen Ring | Basic structural unit; no specific activity |

| 5-(Pyrrolidin-1-yl)nicotinic Acid | Dual Ring Structure | Potential neuroprotective and antimicrobial effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.